(S)-2-Amino-3-(benzo[c][1,2,5]thiadiazol-5-yl)propanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-(benzo[c][1,2,5]thiadiazol-5-yl)propanoic acid hydrochloride is a compound that features a benzo[c][1,2,5]thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(benzo[c][1,2,5]thiadiazol-5-yl)propanoic acid hydrochloride typically involves the incorporation of the benzo[c][1,2,5]thiadiazole ring into an amino acid framework. One common method involves the reaction of benzo[c][1,2,5]thiadiazole derivatives with amino acid precursors under specific conditions. For instance, the use of palladium-catalyzed coupling reactions, such as the Suzuki coupling, can be employed to introduce the benzo[c][1,2,5]thiadiazole moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(benzo[c][1,2,5]thiadiazol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[c][1,2,5]thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzo[c][1,2,5]thiadiazole ring .
Scientific Research Applications
(S)-2-Amino-3-(benzo[c][1,2,5]thiadiazol-5-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(benzo[c][1,2,5]thiadiazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A core structure similar to the compound , often used in organic synthesis and material science.
Benzo[c][1,2,5]oxadiazole: Another related compound with similar applications but different chemical properties.
Benzo[c][1,2,5]selenadiazole: A selenium-containing analog with unique properties and applications.
Uniqueness
(S)-2-Amino-3-(benzo[c][1,2,5]thiadiazol-5-yl)propanoic acid hydrochloride is unique due to its specific amino acid framework combined with the benzo[c][1,2,5]thiadiazole moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
(S)-2-Amino-3-(benzo[c][1,2,5]thiadiazol-5-yl)propanoic acid hydrochloride, commonly referred to as a derivative of benzo[c][1,2,5]thiadiazole, has garnered interest in biomedical research due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial and anticancer activities, based on various studies.
- Chemical Formula : C9H10ClN3S
- Molecular Weight : 238.333 g/mol
- CAS Number : 874-37-3
Antimicrobial Activity
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted the in vitro activity of thiazole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria and demonstrated broad-spectrum antifungal activity against Candida species .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Organism | MIC (µM) |
---|---|---|
Compound 3h | MRSA | 8.00 |
Compound 7 | E. faecium | 12.50 |
Compound 9f | C. albicans | 16.69 |
Compound 14f | F. oxysporum | 56.74 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. One study reported that derivatives of thiazole exhibited selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells compared to pulmonary adenocarcinoma (A549) cells. The data suggested that certain structural modifications significantly enhanced anticancer activity .
Case Study: Structure-Activity Relationship (SAR)
In a structure-activity relationship study involving multiple thiazole derivatives:
- Compound 3a showed a decrease in viability of Caco-2 cells by 56.9% compared to untreated controls.
- Compound 12f , with an indolyl substitution, demonstrated greater activity against A549 cells with a viability reduction of approximately 35% .
The mechanisms underlying the biological activities of these compounds are not fully elucidated but may involve:
- Inhibition of DNA Synthesis : Some studies suggest that compounds with similar structures can interfere with DNA replication in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes.
Properties
Molecular Formula |
C9H10ClN3O2S |
---|---|
Molecular Weight |
259.71 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,1,3-benzothiadiazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9N3O2S.ClH/c10-6(9(13)14)3-5-1-2-7-8(4-5)12-15-11-7;/h1-2,4,6H,3,10H2,(H,13,14);1H/t6-;/m0./s1 |
InChI Key |
JTKSUEWIBXVAAS-RGMNGODLSA-N |
Isomeric SMILES |
C1=CC2=NSN=C2C=C1C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC2=NSN=C2C=C1CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.